molecular formula C16H13F3N2O4 B14568415 5-Ethyl-2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]benzamide CAS No. 61658-82-0

5-Ethyl-2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B14568415
CAS No.: 61658-82-0
M. Wt: 354.28 g/mol
InChI Key: MXPHIBHXCRIZHL-UHFFFAOYSA-N
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Description

5-Ethyl-2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]benzamide is a complex organic compound with a unique structure that includes an ethyl group, a hydroxyl group, a nitro group, and a trifluoromethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]benzamide typically involves multiple steps. One common approach is as follows:

    Friedel-Crafts Acylation: The initial step involves the acylation of an appropriate benzene derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Nitration: The acylated product is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Hydroxylation: The nitro compound is then hydroxylated using a suitable hydroxylating agent.

    Amidation: Finally, the compound is converted to the benzamide derivative through an amidation reaction using an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

5-Ethyl-2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylbenzamide: Lacks the nitro and trifluoromethyl groups, resulting in different reactivity and biological activity.

    4-Nitrobenzamide: Contains a nitro group but lacks the trifluoromethyl group, affecting its chemical properties.

    Trifluoromethylbenzamide: Contains a trifluoromethyl group but lacks the nitro group, leading to different applications.

Uniqueness

5-Ethyl-2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]benzamide is unique due to the combination of functional groups, which confer specific chemical and biological properties. The presence of both nitro and trifluoromethyl groups enhances its reactivity and potential as a versatile compound in various applications.

Properties

CAS No.

61658-82-0

Molecular Formula

C16H13F3N2O4

Molecular Weight

354.28 g/mol

IUPAC Name

5-ethyl-2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C16H13F3N2O4/c1-2-9-3-6-14(22)11(7-9)15(23)20-10-4-5-13(21(24)25)12(8-10)16(17,18)19/h3-8,22H,2H2,1H3,(H,20,23)

InChI Key

MXPHIBHXCRIZHL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)O)C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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